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molecular formula C11H16N2O3S B1519664 ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate CAS No. 1029088-17-2

ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate

Cat. No. B1519664
M. Wt: 256.32 g/mol
InChI Key: LIIHRJYTSPPSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673940B2

Procedure details

TFA (22 μL, 0.3 mmol) and DHP (3.9 mL, 43.5 mmol) were added to a suspension of ethyl 2-aminothiazole-5-carboxylate (5 g, 29 mmol) in CH3CN (40 mL) at RT. The resulting mixture was stirred at reflux overnight. The reaction mixture was concentrated and dissolved in AcOEt/PE and kept at 4 C overnight. The resultant white solid was filtrated and washed with PE, yielding ethyl 2-(tetrahydro-2H-pyran-2-ylamino)thiazole-5-carboxylate (4.73 g, 64%).
Name
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
22 μL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][O:5][CH:4]=[CH:3][CH2:2]1.[NH2:7][C:8]1[S:9][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][N:12]=1>CC#N.C(O)(C(F)(F)F)=O>[O:5]1[CH2:6][CH2:1][CH2:2][CH2:3][CH:4]1[NH:7][C:8]1[S:9][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][N:12]=1

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
C1CC=COC1
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC(=CN1)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Name
Quantity
22 μL
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in AcOEt/PE
CUSTOM
Type
CUSTOM
Details
kept at 4 C overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant white solid was filtrated
WASH
Type
WASH
Details
washed with PE

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)NC=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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